molecular formula C15H14N2O4S2 B3856617 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine

3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine

Cat. No. B3856617
M. Wt: 350.4 g/mol
InChI Key: LITZRSDLFHNFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine, also known as NPTS, is a chemical compound that has been widely used in scientific research. NPTS has a unique structure that makes it useful in various applications, including biochemical and physiological studies, as well as in the development of new drugs.

Mechanism of Action

3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine works by reacting with thiols to form a highly fluorescent adduct. The reaction is specific to thiols and does not occur with other biomolecules, such as amino acids or nucleotides. The fluorescence of the adduct can be measured using a fluorescence spectrophotometer, allowing researchers to quantify the amount of thiols present in a biological sample.
Biochemical and physiological effects:
3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of thiols in oxidative stress, inflammation, and cancer. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has also been used to develop new drugs that target thiols in these processes. In addition, 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has been used to study the pharmacokinetics and pharmacodynamics of thiols in vivo.

Advantages and Limitations for Lab Experiments

3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has several advantages for lab experiments. It is a highly specific probe that can be used to detect the presence of thiols in biological samples with high sensitivity and selectivity. It is also easy to use and does not require any special equipment. However, there are some limitations to the use of 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine. It is not suitable for detecting thiols in complex biological samples, such as blood or urine, due to interference from other biomolecules. In addition, 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has limited stability and may degrade over time, leading to false results.

Future Directions

There are several future directions for the use of 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine in scientific research. One area of interest is the development of new drugs that target thiols in cancer and other diseases. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can be used to screen for potential drug candidates and to study their mechanism of action. Another area of interest is the development of new probes that can detect other biomolecules with high specificity and selectivity. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can serve as a model for the development of such probes. Finally, 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can be used to study the role of thiols in aging and age-related diseases, such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of thiols in biological systems. Thiols are important biomolecules that play a crucial role in various physiological processes, including redox regulation, signal transduction, and enzyme catalysis. 3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine can be used to study the role of thiols in these processes and to develop new drugs that target thiols.

properties

IUPAC Name

3-(4-nitrophenyl)sulfonyl-2-phenyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c18-17(19)13-6-8-14(9-7-13)23(20,21)16-10-11-22-15(16)12-4-2-1-3-5-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITZRSDLFHNFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.